Von Willebrand Disease (VWD) and Hemophilia A: Desmopressin stimulates the release of clotting factors from endothelial cells, improving platelet function and reducing bleeding episodes in patients with VWD Type I and mild Hemophilia A []. This has significantly reduced the need for blood product transfusions in these patient populations [].
Diabetes Insipidus:
Central Diabetes Insipidus (CDI): Desmopressin helps manage CDI, a condition characterized by excessive thirst and urination due to a deficiency in vasopressin production. Studies have demonstrated its efficacy in reducing urine output and improving quality of life for CDI patients [].
Nocturnal Enuresis (Bedwetting):
Desmopressin reduces nighttime urine production, offering a potential treatment option for bedwetting in children and adults []. Research suggests its effectiveness is dependent on various factors, including underlying causes of bedwetting and individual response to the medication [].
Other Areas of Investigation:
Researchers are exploring the potential use of desmopressin in managing hyponatremia (low sodium levels in blood), heart failure, and cognitive dysfunction. However, more research is needed to establish its efficacy and safety in these contexts [, , ].
Aggregated GHS information provided by 19 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H314 (94.74%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H317 (94.74%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H334 (89.47%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
- Indicated for the treatment of nocturia due to nocturnal polyuria in adults who awaken at least 2 times per night to void (intranasal). - Indicated as antidiuretic replacement therapy in the management of central cranial diabetes insipidus and for management of the temporary polyuria and polydipsia following head trauma or surgery in the pituitary region (intranasal/parenteral). - Indicated for patients with hemophilia A with factor VIII coagulant activity levels greater than 5% or mild to moderate classic von Willebrand's Disease (Type I) with factor VIII levels greater than 5% during surgical procedures and postoperatively to maintain hemostasis (parenteral). FDA Label
Pharmacology
By mimicking the actions of endogenous ADH, desmopressin acts as a selective agonist of V2 receptors expressed in the renal collecting duct (CD) to increase water re-absorption and reduce urine production. Desmopressin has been shown to be more potent than ADH in increasing plasma levels of factor VIII activity in patients with hemophilia and von Willebrand's disease Type I [L1183]. Desmopressin demonstrates markedly diminished pressor activity. Desmopressin administered intranasally has an antidiuretic effect about one-tenth that of an equivalent dose administered by injection [L1182]. Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation.
MeSH Pharmacological Classification
Antidiuretic Agents
ATC Code
H - Systemic hormonal preparations, excl. sex hormones and insulins H01 - Pituitary and hypothalamic hormones and analogues H01B - Posterior pituitary lobe hormones H01BA - Vasopressin and analogues H01BA02 - Desmopressin
Mechanism of Action
Upon binding of desmopressin to V2 receptors in the basolateral membrane of the cells of the distal tubule and collecting ducts of the nephron, adenylyl cyclase is stimulated. The resulting intracellular cascades in the collecting duct lead to increased rate of insertion of water channels, called aquaporins, into the lumenal membrane and enhanced the permeability of the membrane to water [T28].
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Vasopressin AVPR2 [HSA:554] [KO:K04228]
Following an intranasal dose of 1.66 mcg of desmopressin, the median apparent terminal half-life was 2.8 hours. Terminal half-life significantly increased from 3 hours in normal healthy patients to 9 hours in patients with severe renal impairment. The oral terminal half life of desmopressin ranges from 2 to 3.11 hours.
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Leissinger C, Becton D, Cornell C Jr, Cox Gill J: High-dose DDAVP intranasal spray (Stimate) for the prevention and treatment of bleeding in patients with mild haemophilia A, mild or moderate type 1 von Willebrand disease and symptomatic carriers of haemophilia A. Haemophilia. 2001 May;7(3):258-66. [PMID:11380629] Richardson DW, Robinson AG: Desmopressin. Ann Intern Med. 1985 Aug;103(2):228-39. [PMID:3893256] Vande Walle J, Stockner M, Raes A, Norgaard JP: Desmopressin 30 years in clinical use: a safety review. Curr Drug Saf. 2007 Sep;2(3):232-8. [PMID:18690973] Agerso H, Seiding Larsen L, Riis A, Lovgren U, Karlsson MO, Senderovitz T: Pharmacokinetics and renal excretion of desmopressin after intravenous administration to healthy subjects and renally impaired patients. Br J Clin Pharmacol. 2004 Oct;58(4):352-8. doi: 10.1111/j.1365-2125.2004.02175.x. [PMID:15373927] Lundin S, Broeders A, Melin P: Pharmacokinetic properties of the tocolytic agent [Mpa1, D-Tyr(Et)2, Thr4, Orn8]-oxytocin (antocin) in healthy volunteers. Clin Endocrinol (Oxf). 1993 Sep;39(3):369-74. [PMID:8222299] 32. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 399-400). Edinburgh: Elsevier/Churchill Livingstone. DDVAP Nasal Spray FDA Label Stimate (desmopressin acetate) nasal spray FDA Label UKPAR for Desmopressin acetate 100mcg and 200mcg Tablets
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